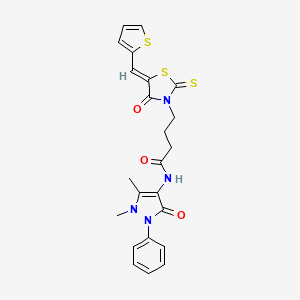

(E)-4-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

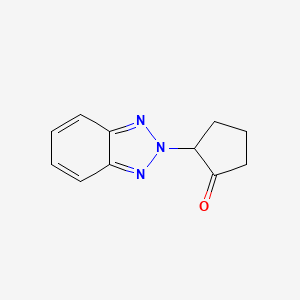

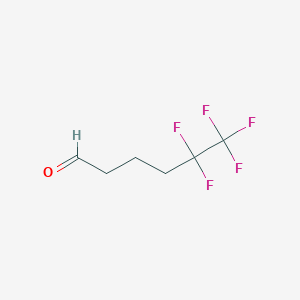

“(E)-4-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid” is a chemical compound that belongs to the class of thiazolidinones . Its molecular formula is C18H15NO3S2 . This compound is also known by other names such as Pin1 modulator 1, WAY-300507, and 4-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid .

Molecular Structure Analysis

The molecular structure of this compound includes a naphthalene ring attached to a thiazolidinone ring via a methylene bridge . The thiazolidinone ring is also attached to a butanoic acid group . The molecular weight of this compound is 357.5 g/mol .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 357.5 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of this compound are both 357.04933569 g/mol . The topological polar surface area of this compound is 115 Ų . The compound has a heavy atom count of 24 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The process of synthesizing and characterizing derivatives related to (E)-4-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves complex chemical reactions. For instance, N-Methylpyridinium Tosylate catalyzed the green synthesis of novel thiazolidinone derivatives, demonstrating antimicrobial activities. These compounds were synthesized using a reaction sequence starting with 3,4-dihydro-2H-naphthalen-1-ones, followed by condensation with thiocarbohydrazide to afford monothiocarbohydrazones. These were then condensed with chloroacetic acid to yield the thiazolidinone derivatives. The antimicrobial activity was attributed to the thiazolidinone moiety, with specific derivatives showing significant activity (Gupta & Chaudhary, 2013).

Anticancer Evaluation

Derivatives of (E)-4-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid have been evaluated for their anticancer properties. A study involving the synthesis of 1,3,4-oxadiazole derivatives from Schiff base of corresponding hydrazide showed promising results against various cancer cell lines, indicating the potential of these compounds as anticancer agents (Salahuddin et al., 2014).

Antimicrobial and Antifungal Activities

Research on the synthesis of novel azetidinone and thiazolidinones derivatives highlighted their antimicrobial efficacy. These compounds, prepared from 2-amino-4-(2-naphthalenyl) thiazole, demonstrated significant activity against various strains of bacteria and fungi, underscoring their potential in developing new antimicrobial agents (Patel & Mehta, 2006).

Propiedades

IUPAC Name |

4-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S2/c20-16(21)9-4-10-19-17(22)15(24-18(19)23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYDPSCPARBVHD-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(3-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2512379.png)

![2-(4-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2512386.png)

![1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2512389.png)

![2-Chloro-1-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)propan-1-one](/img/structure/B2512391.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2512393.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2512395.png)